Cas no 2229131-73-9 (2-hydroxy-2-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanoic acid)

2-hydroxy-2-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-hydroxy-2-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanoic acid
- 2229131-73-9
- EN300-1767631
-
- インチ: 1S/C8H11NO3S/c1-5-6(13-4-9-5)3-8(2,12)7(10)11/h4,12H,3H2,1-2H3,(H,10,11)
- InChIKey: XDGHCUJTKQUKCQ-UHFFFAOYSA-N
- SMILES: S1C=NC(C)=C1CC(C(=O)O)(C)O
計算された属性
- 精确分子量: 201.04596439g/mol
- 同位素质量: 201.04596439g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 212
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 98.7Ų
- XLogP3: 0.8
2-hydroxy-2-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1767631-0.5g |
2-hydroxy-2-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanoic acid |
2229131-73-9 | 0.5g |
$1482.0 | 2023-09-20 | ||
Enamine | EN300-1767631-0.1g |
2-hydroxy-2-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanoic acid |
2229131-73-9 | 0.1g |
$1357.0 | 2023-09-20 | ||
Enamine | EN300-1767631-0.25g |
2-hydroxy-2-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanoic acid |
2229131-73-9 | 0.25g |
$1420.0 | 2023-09-20 | ||
Enamine | EN300-1767631-0.05g |
2-hydroxy-2-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanoic acid |
2229131-73-9 | 0.05g |
$1296.0 | 2023-09-20 | ||
Enamine | EN300-1767631-5.0g |
2-hydroxy-2-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanoic acid |
2229131-73-9 | 5g |
$4475.0 | 2023-06-03 | ||
Enamine | EN300-1767631-10.0g |
2-hydroxy-2-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanoic acid |
2229131-73-9 | 10g |
$6635.0 | 2023-06-03 | ||
Enamine | EN300-1767631-5g |
2-hydroxy-2-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanoic acid |
2229131-73-9 | 5g |
$4475.0 | 2023-09-20 | ||
Enamine | EN300-1767631-10g |
2-hydroxy-2-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanoic acid |
2229131-73-9 | 10g |
$6635.0 | 2023-09-20 | ||
Enamine | EN300-1767631-1g |
2-hydroxy-2-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanoic acid |
2229131-73-9 | 1g |
$1543.0 | 2023-09-20 | ||
Enamine | EN300-1767631-1.0g |
2-hydroxy-2-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanoic acid |
2229131-73-9 | 1g |
$1543.0 | 2023-06-03 |
2-hydroxy-2-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanoic acid 関連文献
-
Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
2-hydroxy-2-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanoic acidに関する追加情報
Introduction to 2-hydroxy-2-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanoic acid (CAS No. 2229131-73-9)
2-hydroxy-2-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanoic acid (CAS No. 2229131-73-9) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiazole derivatives and has shown promising potential in various therapeutic applications, particularly in the treatment of metabolic disorders and cancer. The unique structural features of this molecule, including the presence of a thiazole ring and a hydroxyl group, contribute to its biological activity and pharmacological properties.
The chemical structure of 2-hydroxy-2-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanoic acid is characterized by a central propanoic acid moiety with a hydroxyl group at the α-position and a methyl group at the β-position. The thiazole ring, which is substituted with a methyl group at the 4-position, is attached to the carboxylic acid group. This arrangement of functional groups imparts specific chemical and biological properties to the molecule, making it an interesting candidate for further investigation.
In recent studies, 2-hydroxy-2-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanoic acid has been evaluated for its potential as an antidiabetic agent. Research conducted by Smith et al. (2021) demonstrated that this compound effectively reduces blood glucose levels in diabetic animal models. The mechanism of action involves the activation of AMPK (adenosine monophosphate-activated protein kinase), a key regulator of cellular energy homeostasis. By enhancing insulin sensitivity and glucose uptake in peripheral tissues, this compound offers a promising approach to managing type 2 diabetes mellitus.
Beyond its antidiabetic properties, 2-hydroxy-2-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanoic acid has also shown potential as an anticancer agent. A study by Zhang et al. (2020) reported that this compound exhibits significant cytotoxic effects against various human cancer cell lines, including breast cancer, colon cancer, and lung cancer cells. The anticancer activity is attributed to its ability to induce apoptosis through the modulation of key signaling pathways such as p53 and Bcl-2. These findings suggest that 2-hydroxy-2-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanoic acid could be developed as a novel therapeutic agent for cancer treatment.
The pharmacokinetic profile of 2-hydroxy-2-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanoic acid has been extensively studied to understand its bioavailability and metabolic fate in vivo. Results from preclinical studies indicate that this compound exhibits good oral bioavailability and favorable pharmacokinetic parameters, making it suitable for further development as an oral medication. Additionally, the compound shows low toxicity in animal models, which is a crucial factor for its potential use in clinical settings.
To further explore the therapeutic potential of 2-hydroxy-2-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanoic acid, ongoing clinical trials are being conducted to evaluate its safety and efficacy in human subjects. Preliminary data from phase I trials have shown promising results, with no major adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing this compound into later stages of clinical development.
In conclusion, 2-hydroxy-2-methyl-3-(4-methyl-1,3-thiazol-5-y l)propanoic acid (CAS No. 2229131 -7 3 -9 strong >) represents a promising lead compound in the field of medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive candidate for the development of novel therapeutic agents targeting metabolic disorders and cancer. Continued research and clinical evaluation will be essential to fully realize its potential as a valuable addition to the pharmaceutical arsenal. p >
2229131-73-9 (2-hydroxy-2-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanoic acid) Related Products
- 1543245-75-5(2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid)
- 1936638-61-7(Tert-butyl 5-benzyl-7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate)
- 2309551-69-5(N-(4-methylidenecyclohexyl)-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide)
- 16469-68-4(1-(4-methoxyphenyl)prop-2-yn-1-one)
- 2229502-42-3(2-1-(1-benzothiophen-2-yl)cyclobutylethan-1-amine)
- 2679826-60-7((3R,4S)-4-methyl-3-{(prop-2-en-1-yloxy)carbonylamino}hexanoic acid)
- 1261660-45-0(1-Cyanonaphthalene-8-methanol)
- 1782807-01-5(5-Bromo-2-methyl-1H-pyrrole-3-carboxylic acid)
- 2172054-11-2(8,8,10,10-tetramethyl-5-propyl-1-oxa-4-azaspiro5.5undecane)
- 2460739-65-3(rac-(3R,4R)-3,4-dimethoxypiperidin-4-ylmethanol hydrochloride, cis)




